molecular formula C16H19N3O B2578445 N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide CAS No. 1241589-19-4

N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide

Katalognummer B2578445
CAS-Nummer: 1241589-19-4
Molekulargewicht: 269.348
InChI-Schlüssel: GNCVTVHNIIGGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-methylpropyl)-3-(1H-indol-1-yl)propanamide, commonly known as CMI-977, is a synthetic compound that belongs to the class of indole-based inhibitors. It has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer.

Wirkmechanismus

The mechanism of action of CMI-977 involves the inhibition of various enzymes and transcription factors that are involved in the inflammatory response and cancer progression. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation. Additionally, CMI-977 has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response and cancer progression. By inhibiting these enzymes and transcription factors, CMI-977 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CMI-977 has been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, CMI-977 has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CMI-977 in lab experiments is its specificity for COX-2 and NF-κB. This allows researchers to study the specific effects of inhibiting these enzymes and transcription factors on the inflammatory response and cancer progression. Additionally, CMI-977 has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments.
One of the limitations of using CMI-977 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of CMI-977 for use in experiments. Additionally, the synthesis of CMI-977 is relatively complex and has a low overall yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are several future directions for the study of CMI-977. One area of research could be the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of CMI-977 in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more potent and selective inhibitors of COX-2 and NF-κB could lead to the development of more effective treatments for inflammatory diseases and cancer.

Synthesemethoden

The synthesis of CMI-977 involves the reaction of 1H-indole-1-carboxylic acid with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with 3-aminopropionitrile to yield CMI-977. The overall yield of this process is around 20%.

Wissenschaftliche Forschungsanwendungen

CMI-977 has been extensively studied for its potential application in the treatment of inflammatory diseases and cancer. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, CMI-977 has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Eigenschaften

IUPAC Name

N-(2-cyanobutan-2-yl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-16(2,12-17)18-15(20)9-11-19-10-8-13-6-4-5-7-14(13)19/h4-8,10H,3,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVTVHNIIGGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.